molecular formula C23H14ClFN2OS2 B2597301 3-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 866867-45-0

3-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B2597301
CAS No.: 866867-45-0
M. Wt: 452.95
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Description

3-(4-Chlorophenyl)-4-(3-fluorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a heterocyclic compound featuring a fused thiazoloquinazolinone core. Key structural elements include:

  • Thioxo group at position 1, contributing to electron-deficient properties.
  • 3-Fluorobenzyl group at position 4, influencing steric and electronic interactions.

Properties

CAS No.

866867-45-0

Molecular Formula

C23H14ClFN2OS2

Molecular Weight

452.95

IUPAC Name

3-(4-chlorophenyl)-4-[(3-fluorophenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C23H14ClFN2OS2/c24-16-10-8-15(9-11-16)20-21-26(13-14-4-3-5-17(25)12-14)22(28)18-6-1-2-7-19(18)27(21)23(29)30-20/h1-12H,13H2

SMILES

C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC=C(C=C4)Cl)CC5=CC(=CC=C5)F

solubility

not available

Origin of Product

United States

Biological Activity

3-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is C26H17ClFN3O3SC_{26}H_{17}ClFN_3O_3S, with a molecular weight of approximately 506.024 g/mol. The compound features a thiazole ring fused with a quinazoline moiety, which is known to contribute to various biological activities.

Overview

Recent studies have highlighted the anticancer potential of thiazoloquinazolinones, including the compound . These compounds have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

  • In Vitro Studies : In a study assessing the cytotoxic effects on human cancer cell lines (A549 lung cancer, SK-MEL-2 skin cancer, and HCT-116 colon cancer), the compound exhibited notable inhibitory activity. The half-maximal inhibitory concentration (IC50) values were significantly lower than those of standard chemotherapeutics like doxorubicin, indicating a potent anticancer effect .
  • Mechanistic Insights : The mechanism of action appears to involve the induction of apoptosis through activation of caspases and modulation of cell cycle progression. Specifically, compounds similar to this compound have been shown to inhibit ERK1/2 signaling pathways, leading to cell cycle arrest in the G1 phase .

Overview

The antimicrobial properties of thiazoloquinazolinones have also been extensively studied. These compounds exhibit broad-spectrum activity against various bacterial strains.

Research Findings

  • Microbial Inhibition : In comparative studies against standard antibiotics such as ciprofloxacin, the thiazoloquinazolinone derivatives demonstrated significant antimicrobial activity. Specifically, certain derivatives showed effectiveness against Gram-positive and Gram-negative bacteria .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl rings significantly influences the antimicrobial potency. For instance, modifications in halogen substituents (like chlorine and fluorine) have been correlated with enhanced microbial inhibition .

Summary Table of Biological Activities

Activity TypeCell Line/PathogenIC50 ValueReference
AnticancerA549 (Lung Cancer)< 10 µM
AnticancerSK-MEL-2 (Skin Cancer)< 5 µM
AntimicrobialE. coliEffective
AntimicrobialS. aureusEffective

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of thiazoloquinazoline derivatives, including 3-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one, as promising anticancer agents. A study demonstrated that compounds in this class exhibit cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

  • Study Focus : Investigating the cytotoxic effects on melanoma cells.
  • Findings : The compound showed significant inhibition of cell growth and induced apoptosis, suggesting its potential as a therapeutic agent for melanoma treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known for their ability to inhibit bacterial growth, making them suitable candidates for developing new antibiotics.

Case Study: Antibacterial Screening

  • Study Focus : Assessing antibacterial efficacy against Gram-positive and Gram-negative bacteria.
  • Findings : The compound exhibited notable antibacterial activity, particularly against resistant strains, indicating its potential use in treating bacterial infections .

Enzyme Inhibition

Another area of application is the inhibition of specific enzymes relevant to disease processes. For instance, some derivatives have been studied for their inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway, which is essential for DNA synthesis and repair.

Case Study: DHFR Inhibition

  • Study Focus : Synthesis and screening of thiazole hybrids for DHFR inhibition.
  • Findings : Certain derivatives showed promising inhibitory activity against DHFR, suggesting their potential as antifolate agents in cancer therapy .

Material Science Applications

Beyond biological applications, thiazoloquinazoline derivatives are being explored in material science for their unique electronic properties. These compounds can be utilized in the development of organic semiconductors and photovoltaic devices due to their ability to form stable charge-transfer complexes.

Research Insights

  • Focus : Exploring electronic properties for material applications.
  • Findings : The compound's structural features facilitate charge transfer, making it a candidate for further research in organic electronics .

Synthetic Methodologies

The synthesis of this compound involves several methodologies that enhance its yield and purity. Techniques such as microwave-assisted synthesis have been shown to significantly reduce reaction times while improving product yields.

Synthesis Overview

  • Methodology : Microwave-assisted synthesis.
  • Benefits : Increased efficiency and reduced by-products compared to traditional heating methods .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle Variations

a) Thiazolo[3,4-a]quinazolinone Derivatives
  • Target Compound vs. 3-(3-Chlorophenyl)-4-[(2-fluorophenyl)methyl] Analog (C746-0680) :
    • Structural Difference : The chlorophenyl group is at position 3 (vs. 4 in the target), and the fluorobenzyl group is substituted at the 2-position of the phenyl ring (vs. 3-position in the target).
    • Physicochemical Impact :
  • logP : 6.35 (C746-0680) vs. estimated ~6.5 for the target compound (similar lipophilicity).
  • Hydrogen Bond Acceptors : 5 in both compounds, suggesting comparable solubility challenges.
b) Imidazo[1,5-a]quinazolinone Derivatives
  • 3a-(4-Chlorophenyl)-1-thioxo-tetrahydroimidazoquinazolinone: Core Difference: Imidazo ring fused to quinazolinone (vs. thiazolo in the target). Tautomerism: Exists in thioacetamide form, confirmed by DFT-NMR analysis (), whereas the target compound’s thioxo group is fixed.

Substituent Effects on Bioactivity

a) Electron-Withdrawing vs. Electron-Donating Groups
  • BKCa Channel Activation () :
    • Bromo substituents at the 7- or 8-position (e.g., compound 12h ) enhance channel activation (EC₅₀ < 1 μM).
    • Comparatively, the target compound’s 4-chlorophenyl/3-fluorobenzyl groups may prioritize lipophilicity over direct electronic effects.
b) Antimicrobial Activity ():
  • Thiazolo[3,4-a]quinazolinones with cyanoacetamide side chains showed moderate activity against S. aureus and C. albicans.
  • The target compound’s bioactivity remains uncharacterized in the provided evidence.

Physicochemical and Computational Insights

Key Properties of Selected Derivatives

Property Target Compound (Estimated) C746-0680 Imidazo Analog
Molecular Weight ~453 g/mol 452.96 g/mol ~389 g/mol
logP ~6.5 6.35 4.2
Polar Surface Area (Ų) ~18 17.79 55.1

Implications :

  • The imidazo analog’s larger polar surface area may improve solubility.

Computational Studies

  • DFT-NMR Analysis (Imidazo Analog) : Confirmed thioamide tautomer prevalence in solution (R² = 0.98 between experimental and calculated ¹³C shifts).
  • Target Compound: No computational data provided in evidence; similar studies could elucidate tautomeric behavior.

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